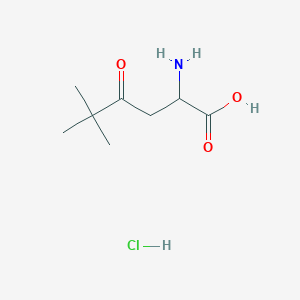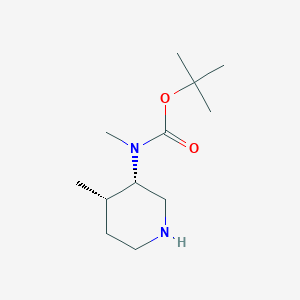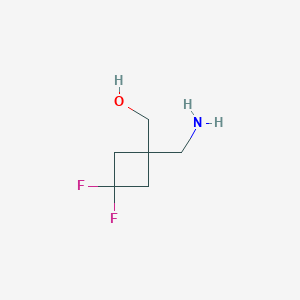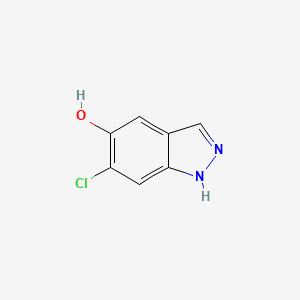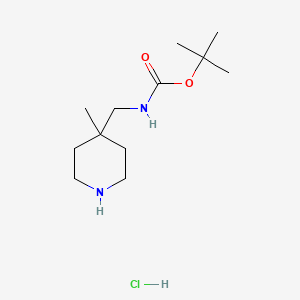
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride
Vue d'ensemble
Description
The compound “4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride” likely belongs to a class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride” would likely include a piperidine ring with a Boc-protected aminomethyl group at the 4-position .Chemical Reactions Analysis
Boc-protected amines are often used in peptide synthesis because the Boc group can be removed under mildly acidic conditions without affecting other functional groups .Applications De Recherche Scientifique
Proteomics Research
This compound is a Boc protected phenyl boronic acid used for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding disease processes, drug discovery, and the development of personalized medicine.
Organic Synthesis
Organoboron compounds, including this one, are highly valuable building blocks in organic synthesis . They are used in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Suzuki–Miyaura Coupling
One of the most important applications of organoboron compounds is the Suzuki–Miyaura coupling . This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds.
Protodeboronation
The compound can be used in protodeboronation, a process that involves the removal of a boron group from an organic compound . This process is particularly useful in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Anti-Markovnikov Hydromethylation
In combination with a Matteson–CH2–homologation, the compound allows for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation.
Synthesis of Pharmaceuticals
The compound can be used in the synthesis of pharmaceuticals . For example, it was used in the formal hydrogenation of unactivated alkenes to alkanes, a process that was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12;/h13H,5-9H2,1-4H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSUPLVYPVUYJAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)CNC(=O)OC(C)(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Boc-aminomethyl)-4-methylpiperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



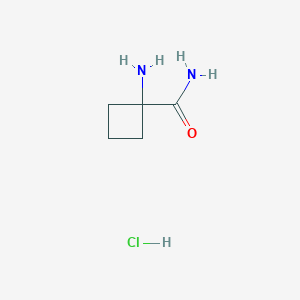
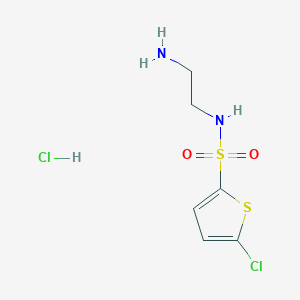
![2-[3-(2-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1378854.png)
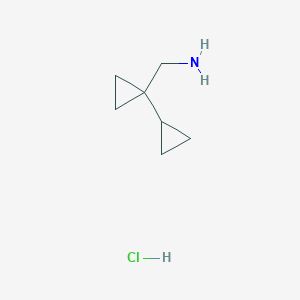
![{4-[(Dimethylamino)methyl]-3-fluorophenyl}boronic acid hydrochloride](/img/structure/B1378858.png)
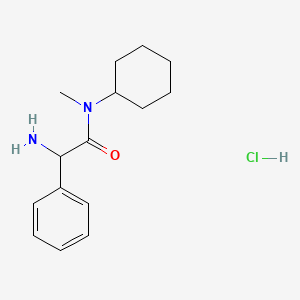
![3-[3-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1378860.png)
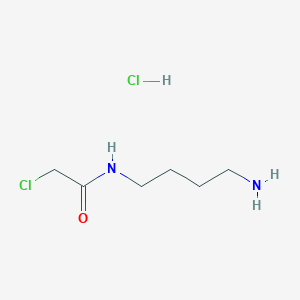
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid](/img/structure/B1378863.png)
![1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide dihydrochloride](/img/structure/B1378865.png)
